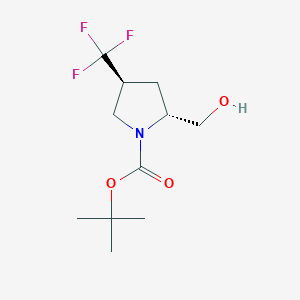

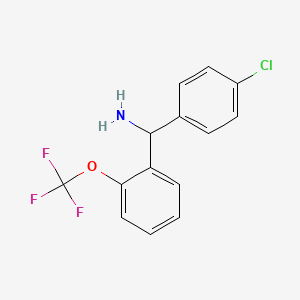

N-(5-oxopyrrolidin-3-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

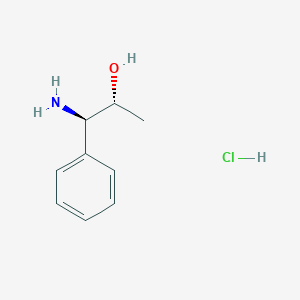

N-(5-oxopyrrolidin-3-yl)cinnamamide, also known as OPC-8212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Applications De Recherche Scientifique

Silver-Catalyzed Radical-Involved Cascade Cyclization

- Application : This research describes a silver-catalyzed process that promotes the cyclization of cinnamamides, including compounds like N-(5-oxopyrrolidin-3-yl)cinnamamide, to produce 2-phosphinoyl-3H-pyrrolo[1,2-a]indoles derivatives. This novel reaction leads to the formation of C-C and C-P bonds in one step with high chemo- and diastereoselectivity (Xu, Yu, & Song, 2017).

Phosphine Catalysis in Annulation Reactions

- Application : This study discusses the use of phosphine catalysis in the annulation of ynone/cinnamates with primary amines, leading to the formation of compounds like isoquinolones, pyrrolidinones, and pyrrolopiperazines. The reaction is viable with chiral phosphines, although the selectivity is noted to be poor (Ametovski et al., 2017).

Antifungal/Insecticidal Evaluation of Cinnamamide Derivatives

- Application : This research involves the design and synthesis of novel cinnamamide derivatives, assessing their fungicidal and insecticidal activities. The study showed that these compounds had significant fungicidal activities against plant pathogens (Xiao et al., 2011).

Copper-Catalyzed Tandem Oxidative Cyclization

- Application : The copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons is discussed, highlighting a method for rapid access to diverse dihydroquinolinones in one step (Zhou, Guo, Wang, & Duan, 2014).

Multicomponent/Palladium-Catalyzed Cascade Synthesis

- Application : This research showcases a protocol for synthesizing highly substituted benzopyrrolizidines, incorporating the cinnamic acid derivative and evaluating their antioxidant capacity. The study provides insights into the potential of these compounds in medicinal chemistry (Miranda & Hernández-Vázquez, 2015).

Synthesis and Biological Evaluation of Cinnamamide Derivatives

- Application : This study focuses on the synthesis of cinnamamide derivatives and their evaluation for anticancer properties. It highlights the potential of these compounds in the development of new anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Druglikeness Property of Cinnamamide

- Application : This research explores the druglikeness properties of cinnamamide derivatives, particularly focusing on their potential as antimicrobial agents. The study provides insights into the selection of compounds for antimicrobial screening tests (Borul & Agarkar, 2020).

Mécanisme D'action

Target of Action

N-(5-oxopyrrolidin-3-yl)cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . The compound’s interaction with α-glucosidase results in decreased enzymatic activity, which in turn affects the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can have downstream effects on glucose metabolism and insulin response.

Pharmacokinetics

It is mentioned that the synthesized cinnamamides, which include this compound, showed acceptable physicochemical and pharmacokinetics characteristics . These properties would impact the bioavailability of the compound, influencing its effectiveness as a drug.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of glucose release into the bloodstream . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels following a meal .

Propriétés

IUPAC Name |

(E)-N-(5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,17)(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANAIUGKQJCLMH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CNC1=O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)

![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)

![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)